The synthesis of Hpth, nle(8,18)-tyr(34)- is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support. The specific steps involved in the synthesis include:
This method provides high purity and yield of peptides, making it ideal for synthesizing complex analogs like Hpth, nle(8,18)-tyr(34)- .
The molecular structure of Hpth, nle(8,18)-tyr(34)- consists of a sequence that includes specific modifications at positions 8 and 18 with norleucine (nle) and at position 34 with tyrosine (Tyr). The modifications enhance receptor binding affinity and biological activity compared to the native parathyroid hormone.
Hpth, nle(8,18)-tyr(34)- primarily undergoes reactions typical of peptides:
These reactions are critical for understanding how this compound functions within biological systems .
The mechanism of action for Hpth, nle(8,18)-tyr(34)- involves binding to parathyroid hormone receptors located on target cells such as osteoblasts and renal tubular cells:
This mechanism underscores its potential therapeutic applications in conditions like osteoporosis .
Hpth, nle(8,18)-tyr(34)- exhibits several notable physical and chemical properties:
These properties are essential for handling and storage in laboratory settings .
Hpth, nle(8,18)-tyr(34)- has several scientific applications:
The design of Hpth, nle(8,18)-tyr(34)- (specifically, [Nle8,18,Tyr34]-bPTH-(3-34)amide) stems from strategic efforts to engineer parathyroid hormone (PTH) analogues with optimized receptor binding and functional properties. The substitutions at positions 8 and 18 involve replacing methionine (Met) with norleucine (Nle), a non-natural, straight-chain aliphatic amino acid. This modification directly addresses the inherent oxidative instability of methionine residues, which compromises the biological activity and shelf-life of native PTH peptides under standard laboratory and physiological conditions [1] [7]. Norleucine provides similar hydrophobicity and steric bulk but lacks the oxidation-prone sulfur atom, thereby enhancing molecular stability without disrupting core interactions. The tyrosine substitution at position 34 serves a dual purpose: it introduces a spectroscopically traceable phenolic ring (enabling iodination for radioligand studies) and strategically replaces phenylalanine to optimize C-terminal conformation. The C-terminal region (particularly residues 15-34) is critical for initial receptor docking, and Tyr34 enhances this interaction through potential hydrogen bonding and aromatic stacking forces absent in the native sequence [4] [8]. Collectively, these substitutions create a peptide optimized for research into PTH receptor (PTH1R) interactions, balancing receptor affinity, functional modulation (antagonism), and experimental utility.
Functionally, Hpth, nle(8,18)-tyr(34)- exhibits a profound shift from agonist to antagonist behavior compared to the native PTH(1-34) sequence. Native PTH(1-34) is a potent agonist, binding the PTH1R via a two-site mechanism: its N-terminus (residues 1-14) interacts with the receptor's juxtamembrane domain (J-domain) to activate Gs-mediated adenylate cyclase signaling, while its C-terminus anchors to the receptor's extracellular domain (ECD). Truncation to the (3-34) fragment inherently removes the first two residues (Ser-Val) crucial for receptor activation. Consequently, [Nle8,18,Tyr34]-bPTH-(3-34)amide loses the ability to stimulate cAMP production, even at high concentrations (up to 500 nM) [4]. Crucially, it retains high affinity for the PTH1R via its C-terminal ECD interaction, enabling it to compete effectively with native PTH or PTHrP for receptor occupancy. Radioreceptor assays demonstrate dissociation constants (Kd) in the low nanomolar range (typically 1-8 nM), comparable to or only slightly weaker than potent agonists like [Tyr36]cPTHrP(1-36)NH2 (Kd ~1.9 nM) and significantly higher affinity than unmodified PTH(3-34) fragments [1] [4] [7]. This high-affinity binding underpins its efficacy as a competitive antagonist, capable of completely inhibiting PTH-stimulated adenylate cyclase activity in renal membrane assays [1] [7].
Table 1: Comparative Receptor Binding and Functional Properties of PTH Analogues
Peptide | Structure | Kd (nM) | cAMP Stimulation | Primary Function | Key Structural Features |
---|---|---|---|---|---|
bPTH(1-34) | Native Sequence | ~0.5-2.0* | Full Agonist (EC50 ~0.8 nM) | Agonist | N-terminal activation domain (1-14), Met8,18, Phe34 |
[Nle8,18,Tyr34]-bPTH-(3-34)amide | Modified Antagonist | 1.9 - 8.0 [1] [4] [7] | None (up to 500 nM) [4] | Competitive Antagonist | Truncated N-terminus (3-34), Nle8,18, Tyr34 |
hPTH(1-84) | Full-Length Native | ~2.3 [4] | Full Agonist | Agonist | Full native sequence |
hPTH(3-84) | N-terminally Truncated | ~4.7 [4] | Very Weak Agonist (~15% at 500 nM) | Very Weak Partial Agonist | Truncated N-terminus, native residues |
[Tyr36]cPTHrP(1-36)NH2 | PTHrP Agonist Analog | ~1.9 [4] | Full Agonist (EC50 ~0.7 nM) | Agonist | Shared receptor with PTH, Tyr36 |
The incorporation of norleucine (Nle) at positions 8 and 18 represents a critical stability-enhancing modification. Methionine residues 8 and 18 in native bPTH are highly susceptible to oxidation, leading to sulfoxide formation and significant loss of biological potency. Nle substitution directly mitigates this vulnerability. Importantly, structural and binding studies confirm that Nle8,18 maintains near-native receptor affinity. This is attributed to Nle's structural mimicry of Met: both possess similar hydrophobic side chain lengths (4 carbons) and volumes. The minor differences in bond angles (C-C-C vs. C-S-C) and the absence of the sulfur atom do not disrupt the peptide's overall conformation or its interaction with the hydrophobic binding pocket within the receptor's extracellular domain [1] [7]. Solid-phase synthesis of analogues like [desamino-Ser3, Nle8,18, Tyr34]-bPTH-(3-34)amide and [D-Ser3, Nle8,18, Tyr34]-bPTH-(3-34)amide demonstrated that Nle8,18 preserves binding affinity comparable to the parent [Nle8,18, Tyr34]bPTH-(3-34)amide inhibitor (Kd differences < 2-fold) [1] [7]. Furthermore, Nle enhances peptide stability during synthesis, purification, storage, and biological assays, ensuring reproducible results and extending the peptide's usable lifespan – a vital characteristic for research reagents and potential therapeutic leads [5] [9]. Molecular dynamics simulations suggest that the slightly increased hydrophobicity of Nle compared to Met may subtly enhance interactions with non-polar receptor residues, contributing to the sustained high binding affinity observed experimentally [2].
Tyrosine-34 is a cornerstone modification for the structural and functional integrity of Hpth, nle(8,18)-tyr(34)-. Replacing the native phenylalanine (Phe34) with tyrosine serves multiple essential purposes. Firstly, the phenolic hydroxyl group of Tyr provides a site for regioselective radioiodination (e.g., using 125I), transforming the peptide into a valuable radioligand ([125I-Tyr34]-analogue) for sensitive and specific receptor binding assays (RRA) and autoradiography studies [1] [8]. This radiolabeling capability was instrumental in pioneering radioreceptor assays quantifying PTH receptor density and ligand affinity [1] [7]. Secondly, biophysical studies indicate that Tyr34 contributes to stabilizing the C-terminal α-helical conformation, a structural motif critical for high-affinity engagement with the receptor's extracellular N-terminal domain (residues 173-189) [2] [8]. The hydroxyl group can participate in hydrogen bonding networks within the peptide or with solvent molecules, potentially stabilizing the helix termination near the C-terminus. This stabilization is functionally critical, as the C-terminus (residues 15-34) mediates the initial docking step of PTH/PTHrP binding to the PTH1R. Modifications at position 34 significantly impact binding kinetics. Studies comparing [Nle8,18, Phe34]bPTH-(3-34)amide to the Tyr34 version show the latter often exhibits slightly higher affinity, confirming Tyr34's favorable role [1] [8]. Furthermore, Tyr34 enhances solubility relative to the more hydrophobic Phe, improving peptide handling and assay performance. The sequence of the core analogue is typically denoted as H-Ser-Gln-Ile-Gln-Phe-Nle8-His-Asn-Leu-Gly-Lys-His-Leu-Ser-Ser-Nle18-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Tyr34-NH2 (bovine) or a closely related human sequence [8] [9], with the C-terminal amidation further contributing to conformational stability and resistance to carboxypeptidases.
Table 2: Functional Impact of Key Residues in Hpth, nle(8,18)-tyr(34)-
Residue Position | Native Residue | Engineered Residue | Primary Rationale | Impact on Molecule |
---|---|---|---|---|
3-34 Sequence | N/A (Full 1-84 or 1-34) | Truncation (Starts at Ser3) | Removal of N-terminal activation domain (Ser1-Val2) | Abolishes agonist activity; creates competitive inhibitor scaffold |
8 & 18 | Methionine (Met) | Norleucine (Nle) | Eliminate oxidation sensitivity; maintain hydrophobicity/structure | Enhanced chemical stability during synthesis, storage, & assays; preserved receptor binding affinity |
34 | Phenylalanine (Phe) | Tyrosine (Tyr) | Introduce radiolabeling site (iodination); enhance C-terminal helix stability/solubility | Enables creation of high-specific-activity radioligands; potentially improves receptor affinity via H-bonding and conformational stabilization; improves solubility |
C-terminus | Variable (often -COOH in fragments) | Amidation (-CONH2) | Mimic native hormone terminus; enhance stability against proteases; stabilize charge/confirmation | Increased metabolic stability; optimized conformation for receptor binding |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: